5-bromo-2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide is a complex organic compound with a unique structure that includes a brominated benzamide core, a hydroxyl group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazole-4-carbaldehyde in the presence of a suitable base to form the Schiff base . The reaction conditions often require refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures for handling brominated compounds.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 5-bromo-2-oxo-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide.
Reduction: Formation of 5-bromo-2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylamino]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The presence of the bromine atom and the Schiff base moiety can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazole: Another precursor used in the synthesis.
5-bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of the Schiff base.
Uniqueness
5-bromo-2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The Schiff base moiety, in particular, is known for its ability to form stable complexes with metal ions, which can be useful in various applications .
Properties
IUPAC Name |
5-bromo-2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN4O2S/c1-16-8-11-20(12-9-16)33-25-22(17(2)29-30(25)19-6-4-3-5-7-19)15-27-28-24(32)21-14-18(26)10-13-23(21)31/h3-15,31H,1-2H3,(H,28,32)/b27-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNRBOSXYNRZFE-JFLMPSFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=NN2C3=CC=CC=C3)C)C=NNC(=O)C4=C(C=CC(=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C(=NN2C3=CC=CC=C3)C)/C=N/NC(=O)C4=C(C=CC(=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.